3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one
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Overview
Description
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one is a heterocyclic compound that features a pyrazinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxo-2-phenylethylamine with a suitable diketone or diester in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but may include the use of acids, bases, or other catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2-phenylethylamine: A precursor in the synthesis of the target compound.
Quinoxalin-2(1H)-one: Another heterocyclic compound with similar structural features.
Nicotinonitriles: Compounds with related chemical properties and applications.
Uniqueness
3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one is unique due to its specific ring structure and the presence of both oxo and phenylethyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
5-phenacyl-2,3-dihydro-1H-pyrazin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(9-4-2-1-3-5-9)8-10-12(16)14-7-6-13-10/h1-5H,6-8H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWPHOVAKCTEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C(=O)N1)CC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346415 |
Source
|
Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1821-59-6 |
Source
|
Record name | 3-(2-oxo-2-phenylethyl)-5,6-dihydropyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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